Asoprisnil ecamate

Description

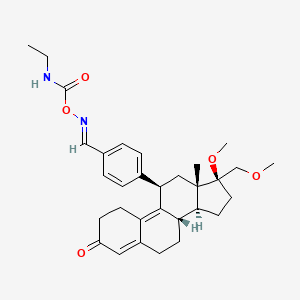

Structure

3D Structure

Properties

CAS No. |

222732-94-7 |

|---|---|

Molecular Formula |

C31H40N2O5 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |

InChI |

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |

InChI Key |

XMCOWVOJIVSMEO-RCCUTSCYSA-N |

Isomeric SMILES |

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Canonical SMILES |

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |

Appearance |

Solid powder |

Other CAS No. |

222732-94-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asoprisnil ecamate; J-956; J 956; J956. |

Origin of Product |

United States |

Foundational & Exploratory

Asoprisnil Ecamate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asoprisnil ecamate (J956) is a selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological conditions such as endometriosis and uterine fibroids. As a prodrug, it is rapidly converted to its active metabolite, asoprisnil (J867), which exerts a unique combination of progesterone receptor (PR) agonist and antagonist effects. This tissue-selective activity profile, coupled with a favorable side-effect profile compared to pure progesterone antagonists, made it a promising therapeutic candidate. This technical guide provides a comprehensive overview of the molecular mechanism of action of asoprisnil, detailing its binding characteristics, interaction with nuclear receptors, downstream signaling pathways, and the experimental basis for these findings.

Introduction

Progesterone, acting through its nuclear receptors, plays a pivotal role in the regulation of female reproductive function. Dysregulation of progesterone signaling is implicated in the pathophysiology of numerous gynecological disorders. Asoprisnil emerged from a class of 11β-benzaldoxime-substituted estratrienes designed to modulate the progesterone receptor with a mixed agonist/antagonist profile.[1][2] This tissue-selective modulation aimed to elicit therapeutic benefits, such as antiproliferative effects on the endometrium, while minimizing the adverse effects associated with complete progesterone antagonism or agonism.[1]

Pharmacokinetics and Metabolism

This compound is the orally administered prodrug of asoprisnil. Following administration, it is metabolized to asoprisnil (J867) and its major metabolite, J912.[1][3] Plasma concentrations of the metabolite J912 are found to be substantially higher, approximately five times greater, than the parent drug, asoprisnil.[1] Both asoprisnil and J912 have similar elimination half-lives of about 4-5 hours in humans.[1] The overall in vivo effect of this compound is therefore a composite of the activities of both asoprisnil and its more abundant metabolite, J912.[1]

Table 1: Pharmacokinetic Parameters of Asoprisnil and its Metabolite J912

| Parameter | Asoprisnil (J867) | J912 | Notes |

| Cmax | Data not available | Data not available | Plasma exposure of J912 is ~5x higher than asoprisnil.[1] |

| Tmax | Data not available | Data not available | |

| Bioavailability | Data not available | Data not available | |

| Elimination Half-life | ~4-5 hours[1] | ~4-5 hours[1] |

Molecular Mechanism of Action

The primary mechanism of action of asoprisnil is through its interaction with the progesterone receptor. As an SPRM, its effects are context-dependent, varying by target tissue and the presence or absence of progesterone.

Binding to Steroid Receptors

Asoprisnil and its metabolite J912 are potent ligands for the progesterone receptor, exhibiting higher binding affinity than progesterone itself.[1][4] Their selectivity for the PR is a key feature, with significantly lower affinity for the glucocorticoid receptor (GR) and androgen receptor (AR), and no discernible binding to the estrogen receptor (ER) or mineralocorticoid receptor (MR).[1][4] This high selectivity minimizes off-target effects commonly associated with less specific steroid receptor modulators.

Table 2: Steroid Receptor Binding Affinity

| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |

| Asoprisnil (J867) | High Affinity (Ki = 0.85 ± 0.01 nM for human PR)[5] | Reduced Affinity (compared to mifepristone)[1][4] | Low Affinity[1][4] | No Binding[1][4] | No Binding[1][4] |

| This compound (J956) | Data not available | Data not available | Data not available | Data not available | Data not available |

| J912 (Metabolite) | High Affinity (higher than progesterone)[1][4] | Reduced Affinity (compared to mifepristone)[1][4] | Low Affinity[1][4] | No Binding[1][4] | No Binding[1][4] |

| Progesterone | Ki = 4.3 ± 1.0 nM for human PR[5] | - | - | - | - |

| Mifepristone (RU486) | Ki = 0.82 ± 0.01 nM for human PR[5] | High Affinity | - | - | - |

Progesterone Receptor Modulation: A Mixed Agonist/Antagonist Profile

Upon binding to the PR, asoprisnil induces a unique conformational change in the receptor that is distinct from that induced by either a full agonist (like progesterone) or a full antagonist (like mifepristone).[3] This altered conformation leads to a differential recruitment of transcriptional co-regulators, which is the molecular basis for its mixed agonist/antagonist activity.

-

Partial Agonist Activity: In the absence of progesterone, the asoprisnil-bound PR can weakly recruit co-activators such as Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1).[3] This partial recruitment leads to a low level of transcriptional activation of certain progesterone-responsive genes.

-

Antagonist Activity: In the presence of progesterone, asoprisnil acts as an antagonist. The asoprisnil-bound PR strongly recruits co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT).[3][6] This recruitment of co-repressors actively silences the transcription of progesterone-responsive genes. Furthermore, asoprisnil can induce the formation of PR heterodimers with progesterone-bound PR, which are less effective at binding to progesterone response elements (PREs) on DNA, further contributing to its antagonistic effect.[4]

Downstream Signaling and Gene Regulation

The differential recruitment of co-regulators by the asoprisnil-bound PR leads to a specific pattern of gene expression that underlies its therapeutic effects. In uterine leiomyoma cells, asoprisnil has been shown to:

-

Inhibit Proliferation and Induce Apoptosis: Asoprisnil decreases the expression of proliferating cell nuclear antigen (PCNA) and Bcl-2, while increasing the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), collectively promoting apoptosis and inhibiting cell growth.[7]

-

Modulate Growth Factor Signaling: It down-regulates the expression of key growth factors and their receptors, including epidermal growth factor (EGF), insulin-like growth factor-I (IGF-I), and transforming growth factor-β3 (TGF-β3), which are known to be involved in the growth of uterine fibroids.

-

Activate Apoptotic Pathways: Asoprisnil can activate the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway in leiomyoma cells.[8]

Experimental Protocols

The characterization of asoprisnil's mechanism of action has been elucidated through a combination of in vitro and in vivo studies.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of asoprisnil and its metabolites to the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: Cytosolic fractions containing the progesterone receptor are prepared from target tissues, such as rabbit uterus.

-

Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]R5020) is incubated with the receptor preparation.

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., asoprisnil, J912) are added to compete with the radioligand for binding to the PR.

-

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

McPhail Test (Rabbit Uterine Endometrial Transformation Assay)

Objective: To assess the progestational (agonist) and anti-progestational (antagonist) activity of a compound in vivo.

Methodology:

-

Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce uterine proliferation.

-

Agonist Activity Assessment: The test compound is administered daily for a set period (e.g., 5 days). The animals are then euthanized, and the uteri are excised.

-

Antagonist Activity Assessment: The test compound is co-administered with a known progestin (e.g., progesterone).

-

Histological Evaluation: The degree of endometrial glandular proliferation and differentiation is assessed histologically and scored on the McPhail scale (0 to +4). A higher score indicates greater progestational activity.

-

Data Analysis: The mean McPhail score for each treatment group is calculated and compared to control groups.

Hershberger Test (Rat Androgenic and Anti-Androgenic Assay)

Objective: To evaluate the androgenic and anti-androgenic potential of a compound.

Methodology:

-

Animal Model: Peripubertal, castrated male rats are used.

-

Androgenic Activity Assessment: The test compound is administered daily for a defined period (e.g., 10 days).

-

Anti-Androgenic Activity Assessment: The test compound is co-administered with a known androgen (e.g., testosterone propionate).

-

Endpoint Measurement: At the end of the treatment period, the weights of androgen-dependent tissues are measured, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.

-

Data Analysis: The tissue weights of the treated groups are compared to those of the control groups to determine if the test compound has androgenic or anti-androgenic effects.

Conclusion

This compound, through its active metabolite asoprisnil, represents a sophisticated approach to modulating progesterone receptor activity. Its mechanism of action is characterized by high-affinity and selective binding to the PR, leading to a unique mixed agonist/antagonist profile. This is achieved through the differential recruitment of transcriptional co-activators and co-repressors, resulting in a tissue-specific modulation of gene expression. The antiproliferative and pro-apoptotic effects observed in uterine leiomyoma cells, coupled with its distinct in vivo activity profile, underscore the potential of SPRMs in the treatment of gynecological disorders. While the clinical development of asoprisnil was discontinued, the in-depth understanding of its mechanism of action provides a valuable framework for the development of future generations of selective receptor modulators.

References

- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Progesterone receptor modulators for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Asoprisnil Ecamate: A Technical Guide to its Progesterone Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of asoprisnil ecamate for the progesterone receptor (PR). This compound is a selective progesterone receptor modulator (SPRM) that has been investigated for various gynecological conditions. Understanding its interaction with the PR is crucial for elucidating its pharmacological effects and therapeutic potential. This document summarizes quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Progesterone Receptor Binding Affinity of Asoprisnil

Asoprisnil, the active metabolite of this compound, demonstrates a high and selective binding affinity for the progesterone receptor. Its binding characteristics have been determined through various in vitro studies, primarily competitive radioligand binding assays.

Quantitative Binding Data

The binding affinity of asoprisnil for the human progesterone receptor is comparable to that of the endogenous ligand, progesterone. The dissociation constant (Ki) is a key measure of this affinity, with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor | Ki (nM) ± SE | Reference |

| Asoprisnil | Human Progesterone Receptor | 0.85 ± 0.01 | [1] |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | [1] |

| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 | [1] |

Asoprisnil also exhibits a degree of selectivity for the progesterone receptor over other steroid hormone receptors. It has been shown to have moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding affinity for the estrogen receptor (ER) or mineralocorticoid receptor (MR)[2][3].

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of asoprisnil to the progesterone receptor is typically determined using a competitive radioligand binding assay. The following is a representative protocol adapted from established methodologies.

Objective

To determine the binding affinity (Ki) of asoprisnil for the progesterone receptor by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials

-

Receptor Source: Cytosolic fractions from tissues known to express high levels of progesterone receptor (e.g., rabbit uterus) or recombinant human progesterone receptor expressed in a suitable cell line[4].

-

Radioligand: A high-affinity, radiolabeled progestin, such as [3H]-promegestone (R5020).

-

Test Compound: Asoprisnil.

-

Reference Compound: Unlabeled progesterone.

-

Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (asoprisnil) or reference compound (progesterone). Include tubes with only the radioligand and receptor (total binding) and tubes with the radioligand, receptor, and a high concentration of unlabeled progesterone (non-specific binding).

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Progesterone Receptor Signaling Pathway and the Action of Asoprisnil

The progesterone receptor is a ligand-activated transcription factor that modulates gene expression.[5] Its activity is influenced by the binding of ligands and the subsequent recruitment of coactivator or corepressor proteins.[6]

Classical Progesterone Receptor Signaling

In its inactive state, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its cognate ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator proteins, which then promote the transcription of these genes, leading to a physiological response.[5][6]

Asoprisnil's Mechanism of Action

Asoprisnil, as a selective progesterone receptor modulator, exhibits both partial agonist and antagonist effects depending on the target tissue and the cellular context.[3][7] This mixed activity is a result of the unique conformational change it induces in the progesterone receptor upon binding. This conformation allows for the recruitment of both coactivators and corepressors.[8]

The balance between coactivator and corepressor recruitment determines the net effect of asoprisnil on gene transcription. In some tissues, the recruitment of coactivators may lead to a partial agonist response, while in others, the recruitment of corepressors may result in an antagonist effect, blocking the action of progesterone.[8][9][10]

Below is a diagram illustrating the progesterone receptor signaling pathway and the differential effects of progesterone and asoprisnil.

Progesterone Receptor Signaling Pathway

This guide provides a comprehensive overview of the binding characteristics and mechanism of action of this compound at the progesterone receptor. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the field of drug development and reproductive medicine.

References

- 1. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]

- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progesterone receptors - animal models and cell signaling in breast cancer: Role of steroid receptor coactivators and corepressors of progesterone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Asoprisnil Ecamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil ecamate (J-956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that was under investigation for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1] As an SPRM, it exhibits a unique pharmacological profile, acting as a mixed progesterone receptor (PR) agonist and antagonist.[2][3] This tissue-selective activity allows it to exert beneficial therapeutic effects while minimizing the undesirable side effects associated with pure progesterone agonists (progestins) or antagonists. Although its development was discontinued, the study of asoprisnil and its active metabolite, asoprisnil (J867), has provided significant insights into the complex mechanisms of progesterone receptor modulation.[1][4]

Pharmacodynamics

The pharmacodynamic profile of asoprisnil is characterized by its high affinity and selectivity for the progesterone receptor, through which it exerts tissue-specific partial agonist and antagonist effects.[3]

Mechanism of Action

Asoprisnil's mechanism of action is rooted in its differential interaction with the two main isoforms of the progesterone receptor, PR-A and PR-B.[5] Upon binding to the PR, asoprisnil induces a conformational change in the receptor that is distinct from that induced by either progesterone (a full agonist) or pure antagonists like mifepristone.[6] This unique conformation leads to a differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes.[6][7]

In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to a partial agonist effect.[2][6] In the presence of progesterone, asoprisnil competes for PR binding and can displace the natural ligand. The asoprisnil-bound PR complex can then recruit corepressors, leading to an antagonist effect and the inhibition of progesterone-induced gene transcription.[2][7] This mixed activity is believed to be the basis for its tissue-selective effects, where it can have anti-proliferative effects on the endometrium while not significantly impacting other tissues.[4][8]

Receptor Binding Affinity

Asoprisnil and its primary metabolite, J912, exhibit a high and selective binding affinity for the progesterone receptor.[3] Their affinity for other steroid receptors is significantly lower, which contributes to a favorable side-effect profile by avoiding off-target effects.[3]

| Receptor | Relative Binding Affinity of Asoprisnil |

| Progesterone Receptor (PR) | High |

| Glucocorticoid Receptor (GR) | Moderate |

| Androgen Receptor (AR) | Low |

| Estrogen Receptor (ER) | No Affinity |

| Mineralocorticoid Receptor (MR) | No Affinity |

| Table 1: Receptor Binding Profile of Asoprisnil.[3] |

In Vitro and In Vivo Effects

Preclinical and clinical studies have demonstrated the dose-dependent effects of asoprisnil on various tissues.

-

Endometrium: In animal models and human clinical trials, asoprisnil has been shown to have anti-proliferative effects on the endometrium, leading to a reduction in menstrual bleeding and the induction of amenorrhea.[3][4][8]

-

Uterine Fibroids: Asoprisnil has been shown to reduce the volume of uterine fibroids and alleviate associated symptoms like heavy menstrual bleeding and pelvic pressure.[8][9][10]

-

Endometriosis: The anti-proliferative and anti-inflammatory effects of asoprisnil have shown potential in reducing pain associated with endometriosis.[4][8]

-

Ovulation: The effects of asoprisnil on ovulation are inconsistent and appear to be dose-dependent, with higher doses more likely to inhibit ovulation.[3]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is a prodrug that is rapidly converted to its active metabolite, asoprisnil (J867). Asoprisnil is further metabolized, primarily through cytochrome P450-dependent pathways. The major metabolite is J912, which is formed through 17β-O-demethylation.[4] Both asoprisnil and J912 are pharmacologically active.[3] Metabolism occurs extensively in the liver, and the metabolic profiles are qualitatively similar across various animal species and humans.[4]

Clinical Efficacy and Safety

Multiple clinical trials have evaluated the efficacy and safety of asoprisnil for the treatment of uterine fibroids and endometriosis.

| Study Phase | Indication | Key Findings |

| Phase II | Uterine Fibroids | Dose-dependent suppression of uterine bleeding (28% at 5 mg, 64% at 10 mg, 83% at 25 mg). Significant reduction in leiomyoma volume at 25 mg dose.[9] |

| Phase III (Pooled Analysis) | Uterine Fibroids | Significant reduction in heavy menstrual bleeding. Significant reduction in fibroid and uterine volume with 10 mg and 25 mg doses. Generally well-tolerated.[10] |

| Long-term Extension | Uterine Fibroids | Continued efficacy in suppressing bleeding and reducing fibroid volume. However, concerns about endometrial safety with long-term, uninterrupted use led to discontinuation of development.[11] |

| Table 2: Summary of Key Clinical Trial Results for Asoprisnil. |

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of asoprisnil and its metabolites to various steroid receptors.

Methodology:

-

Preparation of Cytosol: Target tissues (e.g., rabbit uterus for PR, rat thymus for GR) are homogenized and centrifuged to obtain a cytosolic fraction rich in receptors.[2]

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ORG-2058 for PR) is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound (asoprisnil).

-

Separation and Counting: Bound and free radioligand are separated (e.g., by dextran-coated charcoal). The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).[12]

Transactivation Assay

Objective: To assess the functional agonist or antagonist activity of asoprisnil on the progesterone receptor.

Methodology:

-

Cell Culture: A suitable cell line expressing the progesterone receptor (e.g., T47D breast cancer cells) is cultured.[2]

-

Transfection: The cells are transiently transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with varying concentrations of asoprisnil, alone (to test for agonist activity) or in combination with progesterone (to test for antagonist activity).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The level of reporter gene expression is indicative of the degree of PR activation or inhibition by the test compound.

Clinical Trial Protocol (Phase II Example)

Objective: To evaluate the efficacy and safety of different doses of asoprisnil in women with uterine leiomyomata.[9]

Methodology:

-

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group study.[9]

-

Patient Population: Premenopausal women with symptomatic uterine fibroids.[9]

-

Intervention: Patients are randomized to receive daily oral doses of asoprisnil (e.g., 5 mg, 10 mg, 25 mg) or a placebo for a defined treatment period (e.g., 12 weeks).[9]

-

Outcome Measures:

-

Safety Monitoring: Monitoring of adverse events, endometrial thickness and morphology, and hormonal parameters.[9]

-

Data Analysis: Statistical comparison of the treatment groups to the placebo group for all outcome measures.

Conclusion

This compound is a well-characterized selective progesterone receptor modulator with a distinct pharmacodynamic and pharmacokinetic profile. Its mixed agonist/antagonist activity at the progesterone receptor provides a mechanism for tissue-selective effects, offering therapeutic benefits in gynecological disorders like uterine fibroids and endometriosis. Although its clinical development was halted due to long-term endometrial safety concerns, the extensive research on asoprisnil has significantly advanced the understanding of SPRMs and continues to inform the development of new therapies in this class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized, controlled trial of asoprisnil, a novel selective progesterone receptor modulator, in women with uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 12-month extension study to evaluate the safety and efficacy of asoprisnil in women with heavy menstrual bleeding and uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

Asoprisnil Ecamate: A Technical Guide for Selective Progesterone Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1] As a member of the 11β-benzaldoxime-substituted estratriene class of compounds, asoprisnil and its active metabolite, asoprisnil (J867), exhibit a unique pharmacological profile characterized by partial agonist and antagonist effects on the progesterone receptor (PR).[2][3][4] This tissue-selective activity allows for the modulation of progesterone-dependent pathways with the potential to induce endometrial antiproliferative effects and reduce tumor volume without causing significant estrogen deprivation.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacodynamics, clinical efficacy, and experimental methodologies associated with this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Mechanism of Action: Modulating the Progesterone Receptor Signaling Pathway

This compound's therapeutic effects are mediated through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily. Unlike full agonists (progestins) or antagonists (antiprogestins), asoprisnil acts as an SPRM, demonstrating a mixed agonist/antagonist profile that is tissue- and gene-specific.[2][3]

The binding of asoprisnil to the PR induces a conformational change in the receptor that is distinct from that induced by either progesterone or pure antagonists. This altered conformation allows for the differential recruitment of coactivators and corepressors to the receptor-DNA complex, thereby modulating the transcription of target genes.[5] In tissues where coactivators are preferentially recruited, asoprisnil exhibits partial agonist activity. Conversely, in tissues where corepressors are predominantly recruited, it displays antagonist activity. This differential recruitment is a cornerstone of its tissue-selective effects.[5]

Specifically, asoprisnil has been shown to weakly recruit the coactivators SRC-1 and AIB1, while strongly recruiting the corepressor NCoR.[5] This balance of co-regulator interaction is thought to be responsible for its unique pharmacological profile. In the context of uterine fibroids, asoprisnil has been shown to down-regulate the expression of key growth factors such as EGF, IGF-I, and TGFβ3, and their respective receptors in leiomyoma cells, contributing to its anti-proliferative effects.

Signaling Pathway Diagrams

Pharmacodynamics and Receptor Binding Profile

This compound and its active metabolite, asoprisnil, exhibit a distinct receptor binding profile. While specific Ki or IC50 values are not consistently reported in publicly available literature, the relative binding affinities have been characterized.

Table 1: Receptor Binding Affinity of Asoprisnil

| Receptor | Relative Binding Affinity | Notes |

| Progesterone Receptor (PR) | High | Higher affinity than progesterone.[3][6] |

| Glucocorticoid Receptor (GR) | Moderate | Reduced affinity compared to mifepristone.[3][6] |

| Androgen Receptor (AR) | Low | [3][6] |

| Estrogen Receptor (ER) | No significant affinity | [3][6] |

| Mineralocorticoid Receptor (MR) | No significant affinity | [3][6] |

Clinical Efficacy

Clinical trials have primarily focused on the efficacy of asoprisnil in treating uterine fibroids and endometriosis.

Uterine Fibroids

Phase II and III clinical trials have demonstrated that asoprisnil effectively reduces heavy menstrual bleeding and the volume of uterine fibroids.

Table 2: Summary of Asoprisnil Efficacy in Women with Uterine Fibroids (12-week treatment)

| Outcome Measure | Placebo | Asoprisnil 5 mg | Asoprisnil 10 mg | Asoprisnil 25 mg |

| Suppression of Uterine Bleeding | - | 28% | 64% | 83% |

| Median Reduction in Leiomyoma Volume | - | - | - | 36% |

| Reduction in Bloating | No significant change | - | Significant | Significant |

| Reduction in Pelvic Pressure | No significant change | - | - | Significant |

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

A pooled analysis of two 12-month, placebo-controlled, randomized trials provided further evidence of asoprisnil's long-term efficacy.

Table 3: Pooled Analysis of Asoprisnil Efficacy in Uterine Fibroids (12-month treatment)

| Outcome Measure | Placebo | Asoprisnil 10 mg | Asoprisnil 25 mg |

| Primary Efficacy Endpoint Met (%) | 35% | 90% | 93% |

| Amenorrhea Achieved (%) | 3-12% | 66-78% | 83-93% |

| Median Change in Primary Fibroid Volume | +16% | up to -48% | up to -63% |

| Median Change in Uterine Volume | +13% | up to -28% | up to -39% |

Primary efficacy endpoint defined as: ≥50% reduction in monthly blood loss, hemoglobin concentration ≥11 g/dL or an increase of ≥1 g/dL, and no interventional therapy for uterine fibroids.

Endometriosis

Asoprisnil has also shown promise in reducing pain associated with endometriosis.

Table 4: Efficacy of Asoprisnil in Women with Endometriosis-Associated Pain (12-week treatment)

| Outcome Measure | Placebo | Asoprisnil 5 mg | Asoprisnil 10 mg | Asoprisnil 25 mg |

| Reduction in Nonmenstrual Pelvic Pain | No significant change | Significant reduction | Significant reduction | Significant reduction |

| Reduction in Dysmenorrhea | No significant change | Significant reduction | Significant reduction | Significant reduction |

Data from a randomized, placebo-controlled trial in women with a laparoscopic diagnosis of endometriosis and moderate to severe pain.[1]

Experimental Protocols

The preclinical and clinical evaluation of this compound has relied on a number of established experimental protocols to characterize its pharmacodynamic properties.

Progesterone Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound to the progesterone receptor.

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-tagged progestin for binding to the progesterone receptor.

-

Methodology:

-

A preparation of progesterone receptors (e.g., from rabbit uterus cytosol or recombinant human PR) is incubated with a fixed concentration of a labeled progestin (e.g., [3H]-progesterone or a fluorescently-labeled progestin).

-

Increasing concentrations of the unlabeled test compound (asoprisnil) are added to the incubation mixture.

-

After reaching equilibrium, the bound and free labeled progestin are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of radioactivity or fluorescence in the bound fraction is measured.

-

The concentration of the test compound that inhibits 50% of the specific binding of the labeled progestin (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

-

McPhail Test (Rabbit Endometrial Transformation Assay)

This in vivo assay assesses the progestational (agonist) and antiprogestational (antagonist) activity of a compound on the rabbit endometrium.

-

Principle: The test measures the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.

-

Methodology:

-

Immature female rabbits are primed with daily injections of estradiol for several days to induce endometrial proliferation.

-

For agonist testing, the animals are then treated with the test compound for a specified period.

-

For antagonist testing, the animals are co-treated with progesterone and the test compound.

-

At the end of the treatment period, the animals are euthanized, and the uteri are removed.

-

Histological sections of the endometrium are prepared and scored for the degree of glandular proliferation and secretory transformation (McPhail score). A score of 0 represents a proliferative endometrium, while a score of 4 represents a fully secretory endometrium.

-

Hershberger Assay (Rat Accessory Sex Gland Assay)

This in vivo assay is used to screen for androgenic and anti-androgenic activity of a test substance.

-

Principle: The assay is based on the androgen-dependent growth of accessory sex glands in castrated male rats.

-

Methodology:

-

Peripubertal male rats are castrated to remove the endogenous source of androgens.

-

For androgenic activity assessment, the castrated rats are treated with the test compound daily for a specified period (typically 10 days).

-

For anti-androgenic activity assessment, the castrated rats are co-treated with testosterone propionate (a potent androgen) and the test compound.

-

At the end of the treatment period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

An increase in the weight of these tissues indicates androgenic activity, while a decrease in the testosterone-induced weight gain indicates anti-androgenic activity.

-

Experimental Workflow Diagram

Conclusion

This compound represents a significant development in the field of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile allows for the targeted modulation of progesterone-dependent pathways, leading to clinically meaningful improvements in symptoms associated with uterine fibroids and endometriosis. The data summarized in this technical guide highlight its efficacy in reducing menstrual bleeding, alleviating pelvic pain, and decreasing fibroid and uterine volume. While its development was discontinued, the extensive preclinical and clinical research conducted with this compound has provided valuable insights into the therapeutic potential of SPRMs and continues to inform the development of next-generation modulators for gynecological and other hormone-dependent conditions. This guide serves as a foundational resource for scientists and researchers working to advance this important class of therapeutic agents.

References

- 1. epa.gov [epa.gov]

- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. US20070082876A1 - Novel C18 modified retrosteroids as progesterone receptor modulator compounds - Google Patents [patents.google.com]

- 6. 90 YEARS OF PROGESTERONE: Selective progesterone receptor modulators in gynaecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

Asoprisnil Ecamate: A Technical Overview of its Discovery and Developmental Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil ecamate (J956) emerged as a promising synthetic, steroidal selective progesterone receptor modulator (SPRM) for the treatment of gynecological conditions such as endometriosis and uterine fibroids. As a prodrug of asoprisnil (J867), it exhibited a unique mixed progesterone receptor (PR) agonist and antagonist profile, positioning it as a potentially safer alternative to purely antagonistic or agonistic therapies. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and developmental history of this compound, including its preclinical evaluation and clinical trial outcomes. The development of this compound was ultimately discontinued due to endometrial safety concerns observed in long-term studies.[1][2] This document serves as a comprehensive resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The Dawn of Selective Progesterone Receptor Modulators

The quest for therapeutic agents that could selectively modulate the progesterone receptor (PR) without the side effects associated with pure agonists (progestins) or antagonists (antiprogestins) led to the development of SPRMs.[3][4] Asoprisnil, the active metabolite of this compound, was identified as a first-in-class SPRM belonging to the 11β-benzaldoxime-substituted estratriene series.[3][5] These compounds were designed to elicit tissue-selective progesterone agonist, antagonist, or mixed effects, offering a targeted approach to treating hormone-dependent gynecological disorders.[3][4] this compound was developed as a prodrug to improve the pharmacokinetic properties of asoprisnil.

Discovery and Synthesis

The discovery of asoprisnil and its derivatives stemmed from a drug discovery program aimed at identifying PR ligands with a combination of agonist and antagonist activities.[5] The synthesis of asoprisnil and related 11β-benzaldoxime substituted SPRMs involved multi-step chemical processes.

Synthetic Pathway Overview

While the precise, proprietary synthesis protocols for this compound are not publicly available, the general approach for creating 11β-benzaldoxime-substituted estratrienes has been described in the patent literature. The synthesis typically involves the introduction of a benzaldehyde group at the 11β position of an estra-4,9-diene-3-one steroid backbone, followed by the formation of an oxime and subsequent modification of the oxime group.

(Note: A detailed, step-by-step synthetic protocol for this compound is not available in the public domain.)

Mechanism of Action: A Tale of Mixed Signals

This compound, through its active metabolite asoprisnil, exerts its effects by binding to the progesterone receptor. Its unique pharmacological profile arises from its ability to act as both a partial agonist and an antagonist, depending on the cellular context and the presence of progesterone.[1][6][7]

Progesterone Receptor Signaling

The progesterone receptor is a nuclear transcription factor that, upon ligand binding, undergoes a conformational change, dimerizes, and binds to progesterone response elements (PREs) on DNA to regulate gene expression. This process is modulated by the recruitment of coactivators or corepressors.

Asoprisnil's Modulatory Effect

Asoprisnil's interaction with the PR induces a receptor conformation that is distinct from that induced by either progesterone (a full agonist) or mifepristone (a full antagonist).[8] This unique conformation leads to the differential recruitment of coactivators and corepressors, resulting in a mixed transcriptional response. In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to partial agonist effects.[8] In the presence of progesterone, asoprisnil competes for PR binding and can displace progesterone, leading to antagonist effects.[8]

Signaling Pathway Diagram

Preclinical Pharmacology

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound and its active metabolite.

Receptor Binding Affinity

Asoprisnil demonstrated high and selective binding affinity for the progesterone receptor.

Table 1: Receptor Binding Profile of Asoprisnil

| Receptor | Relative Binding Affinity | Tissue Source |

| Progesterone Receptor (PR) | High | Rabbit Uterus[1] |

| Glucocorticoid Receptor (GR) | Reduced (compared to mifepristone) | Rat Thymus[1] |

| Androgen Receptor (AR) | Low | Rat Prostate[1] |

| Estrogen Receptor (ER) | No Affinity | Rabbit Uterus[1] |

| Mineralocorticoid Receptor (MR) | No Affinity | Rat Kidney[1] |

(Note: Specific quantitative Ki values for this compound are not consistently reported in publicly available literature.)

In Vivo Efficacy Models

The McPhail test is a classical in vivo assay to assess the progestational (agonist) activity of a compound by observing the endometrial proliferation in immature, estrogen-primed female rabbits. Asoprisnil demonstrated partial agonist effects in this model.[8]

Experimental Protocol: McPhail Test (Generalized)

-

Animal Model: Immature female rabbits.

-

Priming: Daily administration of estrogen for a defined period to induce endometrial proliferation.

-

Treatment: Administration of the test compound (e.g., asoprisnil) or a vehicle control for several consecutive days.

-

Endpoint: Histological examination of the uterus to assess the degree of endometrial transformation, scored on the McPhail scale.

(Note: The specific parameters of the McPhail test used for Asoprisnil are not detailed in the available literature.)

Studies in guinea pigs and cynomolgus monkeys further characterized the mixed agonist/antagonist profile of asoprisnil. In monkeys, asoprisnil induced endometrial atrophy, demonstrating its antiproliferative effects.[8]

Clinical Development

This compound advanced to Phase III clinical trials for the treatment of uterine fibroids and endometriosis.

Clinical Trial Data

Clinical studies demonstrated that asoprisnil effectively controlled uterine bleeding and reduced the volume of uterine fibroids in a dose-dependent manner.

Table 2: Efficacy of Asoprisnil in a 12-week Phase II Study in Women with Uterine Leiomyomata (NCT00160459)

| Dose | Suppression of Uterine Bleeding (% of subjects) | Median Reduction in Leiomyoma Volume (%) |

| 5 mg | 28% | Not statistically significant |

| 10 mg | 64% | Not statistically significant |

| 25 mg | 83% | 36% |

Table 3: Efficacy of Asoprisnil in a 12-month Study in Women with Heavy Menstrual Bleeding and Uterine Fibroids

| Dose | Achievement of Amenorrhea (% of women) | Median Reduction in Primary Fibroid Volume (%) |

| 10 mg | 66-78% | up to -48% |

| 25 mg | 83-93% | up to -63% |

Experimental Workflow in Clinical Trials

Developmental Discontinuation

Despite the promising efficacy data, the development of this compound was discontinued. Long-term extension studies revealed endometrial safety concerns, including an increase in endometrial thickness.[2] These findings highlighted the complex, tissue-specific effects of SPRMs and the challenges in achieving a perfect balance of agonist and antagonist activities for chronic use.

Conclusion

This compound represents a significant milestone in the development of selective progesterone receptor modulators. Its unique mixed agonist/antagonist profile demonstrated clinical efficacy in treating symptoms associated with uterine fibroids and endometriosis. However, the long-term safety findings underscore the critical importance of thoroughly understanding the tissue-specific effects of SPRMs. The developmental history of this compound provides valuable lessons for future drug discovery and development efforts in the field of hormone-dependent gynecological conditions, emphasizing the need for careful evaluation of the long-term consequences of modulating steroid hormone receptors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. WO2007065726A1 - 11β-BENZALDOXIME DERIVATIVES OF D-HOMOOESTRA-4,9-DIEN-3-ONES - Google Patents [patents.google.com]

- 3. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Asoprisnil Ecamate's Steroidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil ecamate (J956) is a synthetic steroidal selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids and endometriosis.[1] As a prodrug, it is converted to its active metabolite, Asoprisnil (J867). This technical guide provides a comprehensive overview of the in vitro steroidal activity of Asoprisnil, focusing on its binding affinity, functional activity at the progesterone receptor (PR), and the molecular mechanisms underlying its mixed agonist-antagonist profile. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using the DOT language are provided to illustrate signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Asoprisnil's Steroidal Activity

The in vitro activity of Asoprisnil has been characterized through various assays to determine its binding affinity and functional potency at steroid hormone receptors.

Table 1: Steroid Receptor Binding Affinity of Asoprisnil

This table summarizes the relative binding affinity (RBA) and inhibition constant (Ki) of Asoprisnil for various human steroid receptors.

| Receptor | Ligand | Binding Affinity | Ki (nM) | Source |

| Progesterone Receptor (PR) | Asoprisnil | Higher than progesterone | 0.85 ± 0.01 | [2][3][4] |

| Glucocorticoid Receptor (GR) | Asoprisnil | Moderate affinity, reduced compared to mifepristone | - | [2][3] |

| Androgen Receptor (AR) | Asoprisnil | Low affinity | - | [2][3] |

| Estrogen Receptor (ER) | Asoprisnil | No binding affinity | - | [2][3] |

| Mineralocorticoid Receptor (MR) | Asoprisnil | No binding affinity | - | [2][3] |

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

Table 2: Functional Activity of Asoprisnil in T47D Human Breast Cancer Cells

This table presents the half-maximal inhibitory concentration (IC50) of Asoprisnil in a functional assay measuring progesterone-induced alkaline phosphatase activity.

| Assay | Cell Line | Activity | IC50 (nM) | Source |

| Alkaline Phosphatase Activity | T47D | Antagonist | 2 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Steroid Receptors

This protocol outlines a competitive binding assay to determine the affinity of Asoprisnil for various steroid receptors.

Objective: To quantify the binding affinity (Ki) of Asoprisnil for the progesterone receptor (PR), glucocorticoid receptor (GR), androgen receptor (AR), estrogen receptor (ER), and mineralocorticoid receptor (MR).

Materials:

-

Cytosolic fractions from target tissues (e.g., rabbit uterus for PR, rat thymus for GR, rat prostate for AR).[3][6]

-

Radiolabeled ligands (e.g., [3H]R5020 for PR).[7]

-

Unlabeled competitor (Asoprisnil).

-

Assay buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare cytosolic extracts from appropriate tissues containing the receptor of interest.

-

Incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor (Asoprisnil) in the presence of the receptor preparation.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound from the free radioligand using a suitable method (e.g., hydroxylapatite adsorption or filter binding).

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Progesterone-Induced Alkaline Phosphatase Activity Assay in T47D Cells

This cell-based functional assay is used to assess the progestogenic or anti-progestogenic activity of compounds.

Objective: To determine the antagonist activity (IC50) of Asoprisnil on progesterone-induced alkaline phosphatase expression.

Materials:

-

T47D human breast cancer cells.[5]

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

Progesterone (agonist).

-

Asoprisnil (test compound).

-

p-Nitrophenyl phosphate (pNPP) substrate.

-

Microplate reader.

Procedure:

-

Culture T47D cells in appropriate medium until they reach a suitable confluency.

-

Treat the cells with a fixed concentration of progesterone to induce alkaline phosphatase expression.

-

Simultaneously, treat the cells with increasing concentrations of Asoprisnil.

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Lyse the cells to release the intracellular enzymes.

-

Add the pNPP substrate to the cell lysates. Alkaline phosphatase will convert pNPP to p-nitrophenol, a yellow product.

-

Measure the absorbance of the yellow product at 405 nm using a microplate reader.

-

Plot the absorbance against the logarithm of the Asoprisnil concentration to generate a dose-response curve.

-

Calculate the IC50 value, representing the concentration of Asoprisnil that inhibits 50% of the progesterone-induced alkaline phosphatase activity.

Mammalian Two-Hybrid Assay for Coactivator and Corepressor Recruitment

This assay investigates the interaction of nuclear receptors with co-regulatory proteins in the presence of a ligand.

Objective: To assess the ability of Asoprisnil-bound progesterone receptor to recruit coactivators and corepressors.

Materials:

-

Mammalian cell line (e.g., CV-1).

-

Expression vector for a fusion protein of the Gal4 DNA-binding domain (DBD) and the progesterone receptor ligand-binding domain (PR-LBD).

-

Expression vector for a fusion protein of the VP16 activation domain (AD) and a co-regulatory protein (e.g., SRC-1, NCoR).

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

-

Transfection reagent.

-

Asoprisnil.

-

Luciferase assay system.

Procedure:

-

Co-transfect the mammalian cells with the Gal4-PR-LBD, VP16-co-regulator, and luciferase reporter plasmids.

-

Treat the transfected cells with Asoprisnil or a control compound.

-

If Asoprisnil promotes the interaction between the PR-LBD and the co-regulator, the Gal4-DBD and VP16-AD will be brought into proximity, leading to the activation of luciferase gene expression.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates recruitment of the co-regulator by the Asoprisnil-bound PR.

Mandatory Visualizations

Asoprisnil's Mechanism of Action at the Progesterone Receptor

Caption: Asoprisnil's mixed agonist/antagonist signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Logical Relationship of Asoprisnil's Effects

Caption: Logical flow from molecular binding to cellular effects.

Conclusion

This compound, through its active metabolite Asoprisnil, exhibits a unique in vitro steroidal profile characterized by high and selective binding to the progesterone receptor.[2][3] Its classification as a selective progesterone receptor modulator (SPRM) is substantiated by its mixed agonist-antagonist activity, which is a consequence of its ability to induce a specific conformation in the PR that leads to the differential recruitment of both coactivators and corepressors.[8][9] This detailed in vitro characterization provides a fundamental understanding of Asoprisnil's mechanism of action and serves as a valuable resource for researchers and professionals in the field of drug development for gynecological therapies.

References

- 1. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Binding of (3H)R5020 to progesterone receptor and serum contaminants in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Asoprisnil Ecamate: A Deep Dive into its Molecular Impact on Progesterone-Responsive Genes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has demonstrated significant potential in the treatment of progesterone-dependent gynecological disorders such as uterine fibroids and endometriosis. Its therapeutic effects are rooted in its unique ability to differentially modulate the progesterone receptor (PR), leading to a cascade of changes in the expression of progesterone-responsive genes. This technical guide provides a comprehensive overview of the molecular mechanisms of asoprisnil, focusing on its effects on gene expression, and details the experimental methodologies used to elucidate these actions.

Introduction

Asoprisnil is a novel SPRM that exhibits both partial agonist and antagonist activities on the progesterone receptor.[1] This dual activity allows for a tissue-selective modulation of progesterone's effects, leading to antiproliferative and pro-apoptotic outcomes in uterine leiomyoma cells without significantly impacting other tissues.[2][3] This document will explore the intricate signaling pathways influenced by asoprisnil and the resultant changes in gene expression that underpin its therapeutic efficacy.

Mechanism of Action

Asoprisnil's primary mechanism of action involves binding to the progesterone receptor. This binding event induces a conformational change in the receptor that is distinct from that caused by progesterone or pure antagonists.[4] This unique conformation allows asoprisnil to recruit a specific profile of co-activators and co-repressors to the promoter regions of target genes, leading to a mixed agonist/antagonist response.[4][5] In the context of uterine leiomyoma, this modulation results in the inhibition of cell proliferation and the induction of apoptosis.[2]

Effects on Progesterone-Responsive Gene Expression

Asoprisnil has been shown to significantly alter the expression of a variety of progesterone-responsive genes involved in cell growth, proliferation, and apoptosis. The following tables summarize the observed effects on key gene families.

Growth Factors and their Receptors

Asoprisnil treatment has been demonstrated to down-regulate the expression of several key growth factors and their receptors in cultured uterine leiomyoma cells, thereby inhibiting the signaling pathways that drive cell proliferation.[6]

| Gene/Protein | Asoprisnil Concentration | Observed Effect in Leiomyoma Cells | Reference |

| Epidermal Growth Factor (EGF) | 10⁻⁷ M | Decreased mRNA and protein expression | [6] |

| Insulin-like Growth Factor-I (IGF-I) | 10⁻⁷ M | Decreased mRNA and protein expression | [6] |

| Transforming Growth Factor-beta3 (TGF-β3) | 10⁻⁷ M | Decreased mRNA and protein expression | [6] |

| Phosphorylated EGF Receptor (p-EGFR) | 10⁻⁷ M | Decreased protein expression | [6] |

| IGF-I Receptor alpha subunit (IGF-IRα) | 10⁻⁷ M | Decreased protein expression | [6] |

| Phosphorylated TGF-β Receptor type II (p-TGF-β RII) | 10⁻⁷ M | Decreased protein expression | [6] |

Apoptosis-Related Genes

A key therapeutic effect of asoprisnil is the induction of apoptosis in leiomyoma cells. This is achieved through the modulation of the extrinsic apoptosis pathway, primarily involving the TNF-related apoptosis-inducing ligand (TRAIL) and its receptors.[7]

| Gene/Protein | Asoprisnil Concentration | Observed Effect in Leiomyoma Cells | Reference |

| TRAIL | Graded concentrations | Significantly increased protein content | [7] |

| Death Receptor 4 (DR4) | Graded concentrations | Significantly increased protein content | [7] |

| Death Receptor 5 (DR5) | Graded concentrations | Significantly increased protein content | [7] |

| Cleaved Caspase-8 | Graded concentrations | Increased cleavage | [7] |

| Cleaved Caspase-7 | Graded concentrations | Increased cleavage | [7] |

| Cleaved Caspase-3 | Graded concentrations | Increased cleavage | [2][7] |

| X-linked inhibitor of apoptosis protein (XIAP) | Graded concentrations | Decreased protein content | [7] |

| Bcl-2 | Graded concentrations | Decreased protein expression | [2] |

| Cleaved PARP | Graded concentrations | Increased protein expression | [2] |

Cell Proliferation Markers

Consistent with its antiproliferative effects, asoprisnil has been shown to reduce the expression of key markers of cell proliferation in uterine tissues.

| Gene/Protein | Asoprisnil Dose | Observed Effect | Tissue | Reference |

| Ki-67 | 10 mg and 25 mg daily | Decreased stromal expression | Endometrium | |

| Ki-67 | 25 mg daily | Decreased expression | Myometrium | |

| Proliferating Cell Nuclear Antigen (PCNA) | Graded concentrations | Decreased protein expression | Leiomyoma Cells | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by asoprisnil and a general workflow for the experimental investigation of its effects on gene expression.

Caption: Asoprisnil's mechanism of action on gene expression.

Caption: Asoprisnil-induced TRAIL-mediated apoptosis pathway.

Caption: General experimental workflow for gene expression analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of asoprisnil's effects.

Cell Culture and Treatment

-

Cell Lines: Primary human uterine leiomyoma cells and matching myometrial cells are isolated from patient tissues.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.[7]

-

Asoprisnil Treatment: For experiments, cells are often stepped down to serum-free conditions for 24 hours before treatment with graded concentrations of asoprisnil (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[6][7]

RNA Isolation and Semi-Quantitative RT-PCR

-

RNA Extraction: Total RNA is extracted from cultured cells using a suitable method, such as the TRIzol reagent, according to the manufacturer's instructions.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): The resulting cDNA is used as a template for PCR amplification using gene-specific primers for the target genes (e.g., EGF, IGF-I, TGF-β3) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The intensity of the bands is quantified using densitometry.[6]

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., TRAIL, DR4, DR5, cleaved caspases, p-EGFR, etc.) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]

Immunocytochemistry

-

Cell Preparation: Cells are cultured on chamber slides, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are incubated with primary antibodies against proliferation markers like Ki-67 or PCNA, followed by incubation with a biotinylated secondary antibody and then a streptavidin-peroxidase complex.

-

Visualization: The staining is visualized using a diaminobenzidine (DAB) substrate, and the cells are counterstained with hematoxylin.

-

Quantification: The percentage of positively stained cells is determined by counting a sufficient number of cells under a microscope.[2]

Conclusion

This compound exerts its therapeutic effects on progesterone-responsive tissues through a complex interplay of molecular events. Its ability to act as a selective progesterone receptor modulator allows for a fine-tuned regulation of gene expression, leading to the inhibition of cell proliferation and the induction of apoptosis in uterine leiomyoma cells. The data and methodologies presented in this guide provide a foundational understanding of asoprisnil's molecular pharmacology and serve as a valuable resource for researchers and clinicians in the field of gynecology and drug development. Further research into the downstream targets of asoprisnil will continue to illuminate its therapeutic potential and may pave the way for the development of next-generation SPRMs with enhanced efficacy and safety profiles.

References

- 1. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel selective progesterone receptor modulator asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective progesterone receptor modulator asoprisnil induces endoplasmic reticulum stress in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Asoprisnil Ecamate's Mixed Agonist-Antagonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), exhibits a unique mixed agonist-antagonist profile on the progesterone receptor (PR), leading to its investigation for the treatment of gynecological disorders such as uterine fibroids and endometriosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this dual activity. Through a synthesis of available data, we detail Asoprisnil's binding affinity to PR isoforms, the subsequent conformational changes in the receptor, and the differential recruitment of coactivators and corepressors that ultimately dictates the transcriptional output. Furthermore, this guide outlines the downstream signaling pathways and effects on gene expression that contribute to its tissue-selective effects. Detailed experimental protocols for key assays and structured quantitative data are provided to facilitate further research and development in this area.

Introduction

This compound is a synthetic steroidal compound that acts as a selective progesterone receptor modulator (SPRM).[1][2] Unlike full agonists (progestins) or full antagonists (antiprogestins), SPRMs like this compound can exert both agonistic and antagonistic effects on the progesterone receptor (PR) in a tissue- and gene-specific manner.[3][4] This mixed activity profile has generated significant interest in its therapeutic potential for hormone-dependent gynecological conditions, offering the possibility of mitigating the adverse effects associated with complete receptor activation or blockade.[5] Understanding the molecular basis of this dual functionality is crucial for the rational design and development of next-generation SPRMs with improved efficacy and safety profiles.

This guide will dissect the intricate molecular interactions and downstream cellular events that govern this compound's mixed agonist-antagonist activity.

Molecular Mechanism of Action

The mixed agonist-antagonist profile of this compound is a result of a complex interplay between its binding to the progesterone receptor, the induction of a unique receptor conformation, and the subsequent differential recruitment of transcriptional co-regulators.

Progesterone Receptor Binding and Conformational Changes

Asoprisnil binds with high affinity to the ligand-binding domain (LBD) of both progesterone receptor isoforms, PR-A and PR-B.[2] This binding induces a distinct conformational change in the PR LBD, which differs from the conformations induced by either the natural agonist, progesterone, or full antagonists like RU486.[1][6] The crystal structure of the PR-LBD complexed with Asoprisnil reveals a conformation that can be described as an intermediate between the classic agonist and antagonist states.[1] This unique conformation is central to its mixed activity, as it presents a surface that can be recognized by both coactivators and corepressors.

Differential Recruitment of Coactivators and Corepressors

The transcriptional activity of the progesterone receptor is modulated by the recruitment of coactivator and corepressor proteins. Coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1), enhance gene transcription, while corepressors, like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), repress it.

Asoprisnil-bound PR exhibits a distinct co-regulator recruitment profile:

-

Weak Recruitment of Coactivators: Asoprisnil-liganded PR has been shown to weakly recruit coactivators like SRC-1 and AIB1.[3][6] This limited coactivator interaction is thought to be responsible for its partial agonist effects on certain target genes.[4]

-

Strong Recruitment of Corepressors: In contrast, Asoprisnil-bound PR strongly recruits corepressors such as NCoR and SMRT, a characteristic it shares with full antagonists.[6] This robust corepressor binding is the primary driver of its antagonistic properties.

The balance between the weak recruitment of coactivators and the strong recruitment of corepressors is a key determinant of the net transcriptional effect of Asoprisnil on a given gene in a specific cell type.

Downstream Signaling and Gene Expression

The differential recruitment of co-regulators by Asoprisnil-bound PR translates into a unique pattern of downstream signaling and gene expression, contributing to its tissue-selective effects.

Modulation of Target Gene Expression

Asoprisnil exhibits a mixed agonist/antagonist profile on the expression of various PR target genes. For example, in T47D breast cancer cells, Asoprisnil has been shown to:

-

Weakly activate the expression of serum and glucocorticoid-regulated kinase 1 (Sgk-1) and periplakin (PPL).[6]

-

Antagonize progesterone-induced expression of both Sgk-1 and PPL.[6]

-

In rat leiomyoma cells, Asoprisnil demonstrates partial progesterone-like inhibition of cyclooxygenase-2 (COX-2) gene expression.[6]

Impact on Signaling Pathways

While direct, comprehensive studies are ongoing, evidence suggests that Asoprisnil's effects are, in part, mediated through the modulation of key intracellular signaling pathways, particularly in uterine leiomyoma cells.

-

MAPK/ERK Pathway: Studies in leiomyoma cells suggest that progesterone can activate the MAPK/ERK pathway. Asoprisnil, with its antagonistic properties, is thought to inhibit this progesterone-induced activation, thereby contributing to its antiproliferative effects.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Progesterone has been shown to activate this pathway in leiomyoma cells. Asoprisnil's antagonistic activity may lead to the downregulation of this pathway, promoting apoptosis.[7]

-

Apoptosis Pathways: In cultured uterine leiomyoma cells, Asoprisnil has been shown to induce apoptosis through at least two distinct mechanisms:

-

TRAIL-Mediated Apoptosis: Asoprisnil upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptors DR4 and DR5, leading to the activation of the extrinsic apoptosis pathway.[1][6]

-